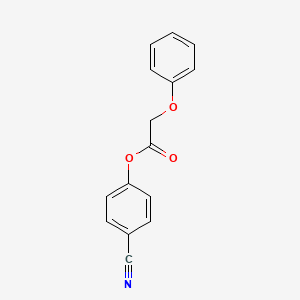
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- is a derivative of xanthine, a heterocyclic aromatic compound. This compound is known for its pharmacological activities and is used in various scientific research fields. It is structurally related to other xanthine derivatives such as caffeine and theobromine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- typically involves the alkylation of xanthine derivatives. The process includes:
Starting Material: Xanthine or its derivatives.
Alkylation: Introduction of cyclopentyl, methyl, and propyl groups using appropriate alkylating agents.
Reaction Conditions: Reactions are usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Alkylation: Using large quantities of xanthine and alkylating agents.
Purification: Crystallization and recrystallization to obtain the pure compound.
Quality Control: Ensuring the purity and consistency of the product through various analytical techniques.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products
Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.
Reduced Derivatives: Reduced forms with different hydrogenation levels.
Substituted Derivatives: Compounds with different functional groups introduced through substitution reactions.
科学研究应用
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- involves:
Molecular Targets: Interacts with adenosine receptors and other molecular targets in the body.
Pathways: Modulates various signaling pathways, including those involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.
Uniqueness
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- is unique due to its specific alkylation pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives.
属性
CAS 编号 |
132940-35-3 |
|---|---|
分子式 |
C14H20N4O2 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
8-cyclopentyl-3-methyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2/c1-3-8-18-13(19)10-12(17(2)14(18)20)16-11(15-10)9-6-4-5-7-9/h9H,3-8H2,1-2H3,(H,15,16) |
InChI 键 |
JHUUOKWXDAVQFO-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
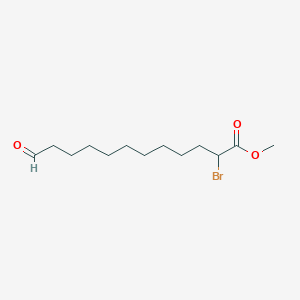
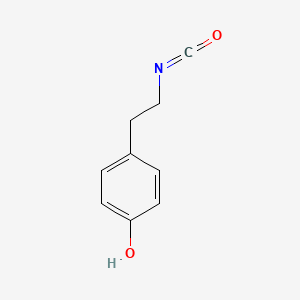
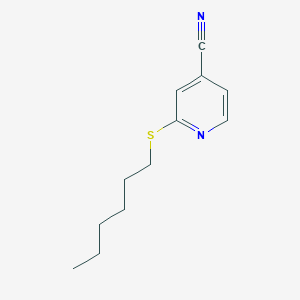
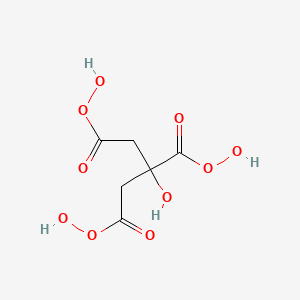
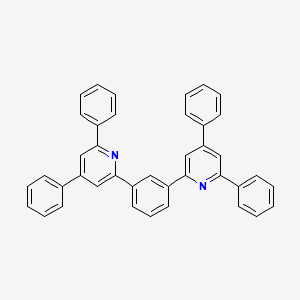
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
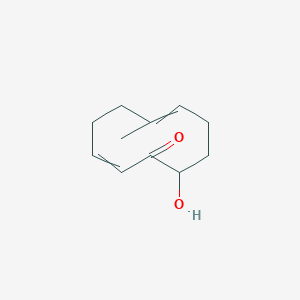
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
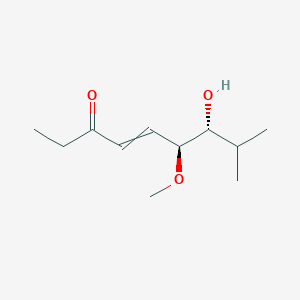


![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
